7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide
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Overview
Description
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide typically involves the reaction of 4-phenyl-2-thiazolylamine with a heptanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrothiazoles.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-pyridinyl)thiazole derivatives: Known for their antitumor activity.
4-phenylthiazole derivatives: Exhibiting antibacterial and antifungal properties.
Uniqueness
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its mercapto group also provides additional reactivity, allowing for further chemical modifications .
Properties
CAS No. |
728890-52-6 |
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Molecular Formula |
C16H20N2OS2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanylheptanamide |
InChI |
InChI=1S/C16H20N2OS2/c19-15(10-6-1-2-7-11-20)18-16-17-14(12-21-16)13-8-4-3-5-9-13/h3-5,8-9,12,20H,1-2,6-7,10-11H2,(H,17,18,19) |
InChI Key |
LUXAHBUKMVESIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCCCS |
Origin of Product |
United States |
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